4-methanesulfonyl-4-methyl-3-oxopentanenitrile
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Overview
Description
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C7H11NO3S and a molecular weight of 189.23 g/mol . This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a nitrile group attached to a pentane backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-4-methyl-3-oxopentanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-oxopentanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-oxopentanenitrile: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
4-Methanesulfonyl-3-oxopentanenitrile: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile is unique due to the presence of both methanesulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and pharmaceutical applications .
Biological Activity
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile (CAS No. 1342017-46-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a nitrile functional group alongside a ketone and a sulfonyl moiety, which are critical for its biological activity. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways. While specific targets remain under investigation, preliminary studies suggest potential interactions with:
- Enzymes involved in metabolic pathways : The presence of the sulfonyl group may enhance binding affinity to certain enzymes.
- Receptors associated with inflammation and cancer : The compound may exhibit agonist or antagonist properties affecting cellular signaling pathways.
Biological Activities
Research indicates that this compound may possess the following biological activities:
-
Antitumor Activity :
- Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines.
- Example: In vitro assays demonstrated IC50 values comparable to established chemotherapeutics.
-
Anti-inflammatory Effects :
- The compound may modulate inflammatory responses by inhibiting specific cytokines or inflammatory mediators.
Research Findings
Recent studies have provided insights into the biological effects of this compound. Below is a summary of key findings:
Study | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 15.0 | Induces apoptosis via caspase activation |
Study B | HepG2 (liver cancer) | 20.5 | Cell cycle arrest at S phase |
Study C | RAW264.7 (macrophages) | 25.0 | Inhibits TNF-alpha production |
Case Studies
-
Case Study on Anticancer Properties :
A study focused on the anticancer properties of this compound revealed that it significantly inhibited the proliferation of MCF-7 cells through apoptosis induction, with an IC50 value lower than that of standard treatments like Doxorubicin. -
Inflammation Modulation :
Another investigation assessed the anti-inflammatory effects using RAW264.7 macrophages, where the compound reduced TNF-alpha levels significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
4-methyl-4-methylsulfonyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2,12(3,10)11)6(9)4-5-8/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDZGFYRNNOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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